Diphenhydramincitrat

Übersicht

Beschreibung

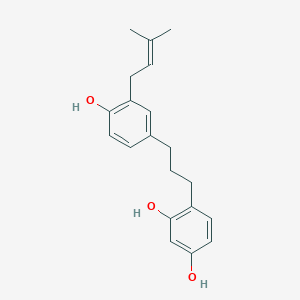

Es ist ein gelber kristalliner Feststoff, der in verschiedenen Anwendungen eingesetzt wurde, darunter das Färben von Wolle . Parigenin ist bekannt für seine breite Palette an pharmakologischen Eigenschaften und gesundheitlichen Vorteilen, was es zu einer Verbindung von erheblichem Interesse in der wissenschaftlichen Forschung macht .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Parigenin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Verwendung eines Antisolvent-Verfahrens mit Polyethylenglykol 400 als Antisolvent, um die Löslichkeit und Bioverfügbarkeit zu verbessern . Diese grüne und effektive Strategie vermeidet die Verwendung giftiger Reagenzien und ist daher eine bevorzugte Methode zur Herstellung stabiler Parigenin-Nanosuspensionen.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Parigenin häufig durch Extraktion aus pflanzlichen Quellen gewonnen. Die reichsten Quellen für Parigenin sind Kamille, Sellerie, Petersilie und Guave . Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln, um die Verbindung aus pflanzlichen Materialien zu isolieren, gefolgt von Reinigungsschritten, um das gewünschte Produkt zu erhalten.

Wissenschaftliche Forschungsanwendungen

Parigenin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, einschließlich seiner Verwendung in Chemie, Biologie, Medizin und Industrie . In der Chemie wird Parigenin wegen seines Potenzials als natürliches Antioxidans und seiner Fähigkeit, verschiedene chemische Reaktionen zu modulieren, untersucht. In der Biologie wird es für seine Rolle in zellulären Signalwegen und seine Auswirkungen auf Zellproliferation und Apoptose untersucht. In der Medizin wird Parigenin wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung von Krebs, neurodegenerativen Erkrankungen und kardiometabolischen Erkrankungen untersucht . In der Industrie wird Parigenin bei der Herstellung von Farbstoffen und anderen chemischen Produkten verwendet.

Wirkmechanismus

Der Wirkmechanismus von Parigenin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Parigenin ist bekannt dafür, dass es mehrere Signalwege moduliert, darunter die PI3K/AKT-, MAPK/ERK-, JAK/STAT-, NF-κB- und Wnt/β-Catenin-Signalwege . Diese Wechselwirkungen führen zu verschiedenen physiologischen Wirkungen, wie z. B. entzündungshemmenden, antioxidativen, antibakteriellen und antiviralen Aktivitäten. Parigenin löst auch Zell-Apoptose und Autophagie aus, induziert einen Zellzyklus-Arrest, unterdrückt Zellmigration und Invasion und stimuliert eine Immunantwort .

Wirkmechanismus

Target of Action

Diphenhydramine citrate, commonly known as Benadryl, is a first-generation H1 receptor antihistamine . The primary targets of diphenhydramine are the H1 (Histamine 1) receptors . These receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract (GIT), cardiac tissue, immune cells, the uterus, and the central nervous system (CNS) neurons .

Mode of Action

Diphenhydramine predominantly works via the antagonism of H1 receptors . It competitively blocks H1 receptors, thereby reversing the effects of histamine on capillaries and reducing allergic reaction symptoms . This competitive antagonism of histamine H1 receptors within the central nervous system leads to sedation .

Biochemical Pathways

Diphenhydramine’s primary metabolic pathway involves N-demethylation, which is carried out by a variety of cytochrome P450 isoenzymes, including CYP2D6, CYP1A2, CYP2C9, and CYP2C19 . This metabolism affects various neurotransmitter systems that influence behavior, including dopamine, norepinephrine, serotonin, acetylcholine, and opioid .

Result of Action

The molecular and cellular effects of diphenhydramine’s action are primarily the result of its antagonism of H1 receptors. This antagonism reverses the effects of histamine on capillaries, reducing symptoms of allergic reactions . It also causes sedation due to its action on the central nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of diphenhydramine citrate. For instance, the continuous presence of drugs in the environment can affect different trophic levels of organisms, causing cellular damage through several modes of action . The toxicity of diphenhydramine hydrochloride, a variant of diphenhydramine, has been studied in different aquatic biological models, showing clear concentration-dependent toxic effects .

Biochemische Analyse

Biochemical Properties

Diphenhydramine citrate interacts with H1 histamine receptors, both peripherally and in the central nervous system . It acts as a competitive antagonist of these receptors, which leads to its antihistamine effects .

Cellular Effects

Diphenhydramine citrate influences cell function by competitively antagonizing histamine H1 receptors within the central nervous system . This antagonism can cause sedation . It also has antiemetic, antitussive, hypnotic, and antiparkinson properties .

Molecular Mechanism

The molecular mechanism of action of Diphenhydramine citrate involves its binding to H1 histamine receptors, where it acts as a competitive antagonist . This prevents histamine from binding to these receptors and exerting its effects, which include allergic reactions and wakefulness .

Temporal Effects in Laboratory Settings

It is known that the compound is used in combination with other drugs for its antagonism of H1 histamine receptors .

Dosage Effects in Animal Models

It is known that the compound is used in combination with other drugs for its antagonism of H1 histamine receptors .

Metabolic Pathways

Diphenhydramine citrate is involved in metabolic pathways related to the metabolism of histamine. It interacts with H1 histamine receptors, acting as a competitive antagonist .

Transport and Distribution

It is known that the compound is used in combination with other drugs for its antagonism of H1 histamine receptors .

Subcellular Localization

It is known that the compound is used in combination with other drugs for its antagonism of H1 histamine receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Parigenin can be synthesized through various methods. One common approach involves the use of an antisolvent method with polyethylene glycol 400 as the antisolvent to improve solubility and bioavailability . This green and effective strategy avoids the use of toxic reagents, making it a preferred method for preparing stable parigenin nanosuspensions.

Industrial Production Methods: In industrial settings, parigenin is often produced through the extraction from plant sources. The richest sources of parigenin include chamomile, celery, parsley, and guava . The extraction process typically involves the use of solvents to isolate the compound from plant materials, followed by purification steps to obtain the desired product.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Parigenin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre Eigenschaften für bestimmte Anwendungen zu verbessern.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Parigenin verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen, wie Temperatur und pH-Wert, werden sorgfältig gesteuert, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit Parigenin gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So können Oxidationreaktionen beispielsweise verschiedene hydroxylierte Derivate ergeben, während Reduktionsreaktionen dehydroxylierte Verbindungen erzeugen können.

Vergleich Mit ähnlichen Verbindungen

Parigenin wird oft mit anderen Flavonoiden wie Quercetin, Luteolin, Myricetin und Kaempferol verglichen . Obwohl diese Verbindungen ähnliche Strukturen und Eigenschaften aufweisen, ist Parigenin einzigartig in seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen und seiner breiten Palette an pharmakologischen Wirkungen. So hat sich gezeigt, dass Parigenin im Vergleich zu einigen seiner Gegenstücke stärkere entzündungshemmende und antioxidative Aktivitäten besitzt .

Liste ähnlicher Verbindungen:- Quercetin

- Luteolin

- Myricetin

- Kaempferol

Die einzigartigen Eigenschaften und die breite Palette an Anwendungen von Parigenin machen es zu einer Verbindung von großem Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung.

Eigenschaften

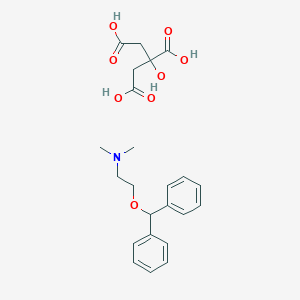

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.C6H8O7/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,17H,13-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCKHVPPRJWQRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-73-1 (Parent) | |

| Record name | Diphenhydramine citrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088637370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80237211 | |

| Record name | Diphenhydramine citrate [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88637-37-0 | |

| Record name | Diphenhydramine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88637-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenhydramine citrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088637370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenhydramine citrate [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(diphenylmethoxy)ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENHYDRAMINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OD433S209 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the analytical challenges in determining the presence of diphenhydramine citrate in pharmaceutical formulations, and how have researchers addressed these challenges?

A: Accurately quantifying diphenhydramine citrate, especially in combination with other active pharmaceutical ingredients like ibuprofen, presents analytical challenges. Researchers have developed a novel, stability-indicating gradient reverse-phase ultra-performance liquid chromatographic method for this purpose []. This method utilizes a C18 column with a gradient mobile phase and UV detection at 220 nm, enabling the simultaneous determination of diphenhydramine citrate, ibuprofen, and their respective impurities in a combined dosage form [].

Q2: Why is it important to develop stability-indicating analytical methods for pharmaceutical compounds like diphenhydramine citrate?

A: Stability-indicating methods are crucial because they can differentiate between the active pharmaceutical ingredient, diphenhydramine citrate in this case, and its degradation products or impurities []. This differentiation is essential for accurate quality control, ensuring both the safety and efficacy of the pharmaceutical product.

Q3: How does the structural flexibility of diphenhydramine citrate manifest, and what implications does this have for its solid-state properties?

A: Diphenhydramine citrate exhibits structural flexibility, particularly in the rotation of its benzene rings []. This flexibility contributes to its ability to exist in different polymorphic forms. Research has identified a reversible single-crystal-to-single-crystal transformation between two polymorphs, Form I (Monoclinic P21/c space group) and Form II (Triclinic P-1 space group) [, ]. This transformation, driven by temperature changes, involves a unit cell volume expansion and is linked to changes in the alignment of the diphenhydramine molecules and the formation of weak hydrogen bonds [].

Q4: What is the significance of studying the polymorphic transformations of diphenhydramine citrate?

A: Understanding the polymorphic behavior of diphenhydramine citrate is essential for pharmaceutical development. Different polymorphs can exhibit varying physical properties such as solubility, dissolution rate, and stability, which directly impact the drug's bioavailability and therapeutic efficacy [].

Q5: How has the labeling of over-the-counter drug products containing diphenhydramine citrate been addressed by regulatory bodies?

A: The Food and Drug Administration (FDA) has implemented a final rule mandating a warning label on over-the-counter oral products containing diphenhydramine citrate or diphenhydramine hydrochloride []. This warning cautions consumers against concurrent use with other diphenhydramine-containing products, including topical formulations, highlighting the importance of consumer awareness regarding potential additive effects [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B48659.png)

![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B48661.png)

![2-Ethyl-5-methoxybicyclo[2.2.1]heptane](/img/structure/B48673.png)